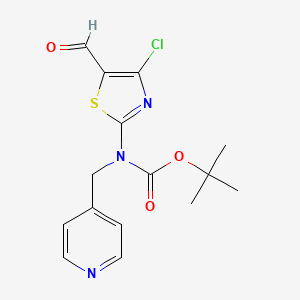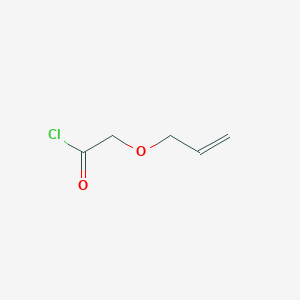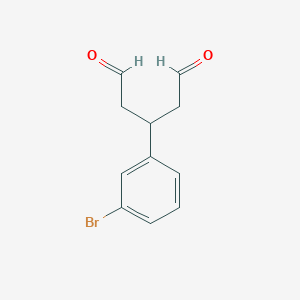
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the esterification of the carbamic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Carboxy-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Reduction: (4-Hydroxymethyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-3-ylmethylcarbamic acid tert-butyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid methyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid ethyl ester
Uniqueness
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16ClN3O3S |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H16ClN3O3S/c1-15(2,3)22-14(21)19(8-10-4-6-17-7-5-10)13-18-12(16)11(9-20)23-13/h4-7,9H,8H2,1-3H3 |
Clé InChI |
NDFGYCGTQKYVKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B8277056.png)

![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)







